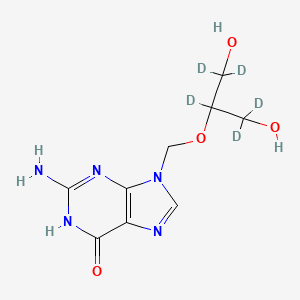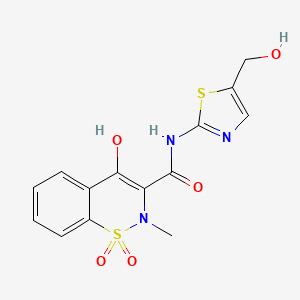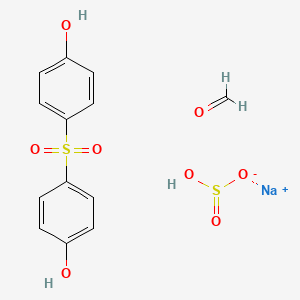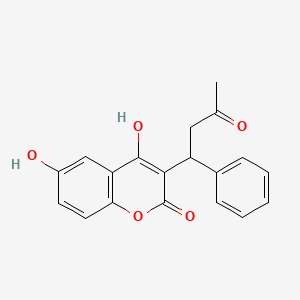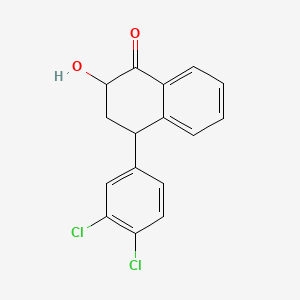![molecular formula C5H10O3S2 B562613 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid CAS No. 1076198-23-6](/img/structure/B562613.png)
3-[(2-Hydroxyethyl)disulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Use in Peptide Synthesis : 3-(4-Hydroxymethylphenylsulfanyl)propanoic acid (HMPPA) serves as a safety catch linker in solid-phase peptide synthesis. This linker is synthesized cost-effectively from commercially available chemicals and proves stable against strong acid treatment, making it a valuable tool in peptide synthesis (Erlandsson & Undén, 2006).
Synthesis of Derivatives for Drug Research : Investigation into the synthesis of derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid reveals their potential in drug research. These derivatives exhibit interesting conformational properties, which could be relevant in the development of new pharmaceuticals (Tye & Skinner, 2002).
Polymer Synthesis and Materials Science : Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, is used as a renewable building block for polymers. Its use in benzoxazine monomer synthesis demonstrates potential applications in materials science (Trejo-Machin et al., 2017).
Catalysis in Chemical Reactions : Modified KIT-6 mesoporous sulfonic acid catalysts, involving propanoic acid derivatives, enhance the efficiency of fatty acid esterification, indicating potential applications in biofuel production and industrial chemistry (Pirez et al., 2012).
Food Safety and Packaging : 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a related compound, has been assessed for safety in food contact materials. This highlights its application in ensuring the safety of materials that come in contact with food (Flavourings, 2011).
Nanotechnology and Coatings : The use of derivatives like 3-(aminothiocarbonylthio)propanoic acids in the preparation of nano-materials and coatings suggests applications in surface science and material engineering (Orlinskii, 1996).
特性
IUPAC Name |
3-(2-hydroxyethyldisulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S2/c6-2-4-10-9-3-1-5(7)8/h6H,1-4H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVJZLAMGRUOHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652604 |
Source


|
| Record name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-23-6 |
Source


|
| Record name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl, 2-[(ethoxycarbonyl)oxy]-, conjugate monoacid (9CI)](/img/no-structure.png)
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)
